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Compound of Interest

Compound Name: (2-Pyrimidylthio)acetic acid

Cat. No.: B1269056

For Researchers, Scientists, and Drug Development Professionals

(2-Pyrimidylthio)acetic acid, a versatile heterocyclic compound, has garnered significant
attention in medicinal chemistry due to its diverse pharmacological potential. This technical
guide provides a comprehensive review of the synthesis, chemical properties, and biological
activities of (2-Pyrimidylthio)acetic acid and its derivatives, with a focus on anticancer, anti-
inflammatory, and aldose reductase inhibitory effects. Detailed experimental protocols and
visual representations of key pathways are included to facilitate further research and drug
development efforts.

Chemical and Physical Properties

(2-Pyrimidylthio)acetic acid, also known as 2-(Carboxymethylthio)pyrimidine, is a beige to
light brown powder.[1] Its fundamental properties are summarized in the table below.
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Property Value Reference
CAS Number 88768-45-0 [1][2][3]
Molecular Formula CeHeN202S [11[2][3]
Molecular Weight 170.19 g/mol [1112][3]
Melting Point 204 °C (decomposes) [11[3114]
Boiling Point 356.1 °C at 760 mmHg [1]

Flash Point 169.2 °C [5]

. >25.5 pg/mL in aqueous
Solubility _ 2]
solution at pH 7.4

Appearance Beige to light brown powder [1]

IUPAC Name 2-(pyrimidin-2-ylthio)acetic acid  [2]

Synthesis of (2-Pyrimidylthio)acetic Acid

The synthesis of (2-Pyrimidylthio)acetic acid can be achieved through a two-step process
involving the initial formation of 2-mercaptopyrimidine followed by its reaction with chloroacetic
acid.

Experimental Protocol:
Step 1: Synthesis of 2-Mercaptopyrimidine[6]

 In a suitable reaction vessel, dissolve 1,1,3,3-tetraethoxypropane in ethanol.
e Add an equimolar amount of thiourea to the solution.
¢ Add concentrated hydrochloric acid dropwise while stirring. The reaction mixture will darken.

o Heat the mixture to reflux for 4-6 hours. During this period, a yellow crystalline precipitate of
2-mercaptopyrimidine hydrochloride will form.

o Cool the reaction mixture in an ice bath for approximately 30 minutes.
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o Collect the precipitate by filtration through a Buchner funnel.
e Wash the collected solid with cold ethanol and air-dry at room temperature.

» To obtain the free base, suspend the crude 2-mercaptopyrimidine hydrochloride in water and
stir rapidly.

e Add a 20% aqueous solution of sodium hydroxide dropwise until the pH of the mixture
reaches 7-8.

o Collect the precipitated 2-mercaptopyrimidine by filtration and wash with cold water.

e The product can be further purified by recrystallization from an ethanol/water mixture.
Step 2: Synthesis of (2-Pyrimidylthio)acetic Acid (General Procedure)[7]

» Dissolve 2-mercaptopyrimidine in a suitable solvent such as ethanol or methanol.

e Add an equimolar amount of chloroacetic acid to the solution.

e Add a base, such as sodium hydroxide or potassium carbonate, to the mixture to facilitate
the nucleophilic substitution.

» Heat the reaction mixture under reflux. Monitor the progress of the reaction using thin-layer
chromatography (TLC).

o Upon completion of the reaction, cool the mixture to room temperature.

» Precipitate the product by acidifying the mixture with a suitable acid (e.g., hydrochloric acid)
to a pH of approximately 3-4, or by evaporating the solvent.

o Collect the solid product by filtration, wash with cold water, and dry.

e The final product can be purified by recrystallization from a suitable solvent system.

+ Thiourea + Chloroacetic Acid
1,1,3,3-Tetraethoxypropane ion_ Z-Mal;fg:)(:sgly;:?;;dme + Na Neutralization |—>| 2-Mercaptopyrimidine [—B25& ReUX ] g tion o |—>| (2-Pyrimidylthio)acetic acid
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Caption: Synthesis pathway for (2-Pyrimidylthio)acetic acid.

Biological Activities and Signaling Pathways

(2-Pyrimidylthio)acetic acid and its derivatives have demonstrated a range of biological
activities, primarily as anticancer, anti-inflammatory, and aldose reductase inhibitory agents.

Anticancer Activity

Derivatives of pyrimidine are known to possess significant anticancer properties.[8] Their
mechanism of action often involves the inhibition of key enzymes and signaling pathways
crucial for cancer cell proliferation and survival.

Signaling Pathways:

o Focal Adhesion Kinase (FAK) Signaling: FAK is a non-receptor tyrosine kinase that plays a
vital role in integrin-activated signal transduction, leading to tumor progression and
metastasis.[9] Inhibition of FAK can disrupt these processes.

 MAPK and PI3K Signaling Pathways: The MAPK and PI3K signaling pathways are critical for
cell growth, proliferation, and survival.[10] Dual inhibition of these pathways is a promising
strategy to overcome drug resistance in cancer therapy.[10]

e Tubulin Polymerization: Tubulin is a key component of microtubules, which are essential for
cell division.[11] Some pyrimidine derivatives act as tubulin polymerization inhibitors, leading
to cell cycle arrest and apoptosis.[11][12]
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Caption: Key signaling pathways targeted by anticancer pyrimidine derivatives.
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Quantitative Data: Anticancer Activity

Compound Cell Line ICs0 (M) Reference

Pyrimidine-
) ) HCT-116 (Colon) 5.66 [13]
sulfonamide hybrid 3a

Pyrimidine-
_ _ HCT-116 (Colon) 9.59 [13]
sulfonamide hybrid 3b

1,2,3-triazole-thiazole-
pyrimidine-isoxazole DU145 (Prostate) 0.011 [11]
10h

1,2,3-triazole-thiazole-
pyrimidine-isoxazole PC3 (Prostate) 0.063 [11]
10h

1,2,3-triazole-thiazole-
pyrimidine-isoxazole A549 (Lung) 0.017 [11]
10h

1,2,3-triazole-thiazole-
pyrimidine-isoxazole MCF-7 (Breast) 0.66 [11]
10h

Anti-inflammatory Activity

Certain derivatives of (2-Pyrimidylthio)acetic acid have shown potent anti-inflammatory
effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Signaling Pathway:

o Prostaglandin Synthesis: COX enzymes are responsible for the conversion of arachidonic
acid to prostaglandins, which are key mediators of inflammation.[14] Inhibition of COX-2 is a
major target for anti-inflammatory drugs as it is primarily involved in the inflammatory
response.[14][15]
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Caption: Inhibition of prostaglandin synthesis by pyrimidine derivatives.

Experimental Protocol: Acetic Acid-Induced Writhing Test (for in vivo anti-
inflammatory/analgesic activity)[14]

Use mice as the animal model, divided into control, standard, and test groups.

o Administer the test compound (a derivative of (2-Pyrimidylthio)acetic acid) to the test
group, a standard anti-inflammatory drug (e.g., aspirin) to the standard group, and the
vehicle to the control group, typically via oral or intraperitoneal routes.

 After a set period (e.g., 30-60 minutes), administer an intraperitoneal injection of a 1% acetic
acid solution (10 mL/kg) to all animals to induce a pain response known as writhing
(abdominal constrictions and stretching of the hind limbs).

o Immediately after the acetic acid injection, observe each mouse individually for a defined
period (e.g., 10-20 minutes) and count the number of writhes.
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» Calculate the percentage of inhibition of writhing for the test and standard groups compared

to the control group.

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose
metabolism.[16][17] In hyperglycemic conditions, the increased activity of this pathway is
implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and
nephropathy.[16][17] Pyrimidine derivatives have been identified as potent inhibitors of aldose
reductase.[1][18][19]

Signaling Pathway:

» Polyol Pathway: Under high glucose conditions, aldose reductase converts excess glucose
to sorbitol, which is then oxidized to fructose. The accumulation of sorbitol and the resulting
osmotic stress, along with the depletion of NADPH, contribute to cellular damage.

e Elliaase (2-Pyr1.m1dyl'th1(?)acet1c
acid derivative
inhibits
Yy
Glucose Aldose Reductase

Aldose Reductase
NADPH -> NADP+)

Sorbitol
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Caption: Inhibition of the polyol pathway by aldose reductase inhibitors.

Quantitative Data: Aldose Reductase Inhibition

Compound ICs0 (M) Reference
Thiopyrimidinone derivative 5a 6 [19]
Thiopyrimidinone derivative 6a 8 [19]
Thiopyrimidinone derivative 7a 14 [19]

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay[17]

e Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.0),
NADPH, a substrate for aldose reductase (e.g., DL-glyceraldehyde), and the test compound
(a derivative of (2-Pyrimidylthio)acetic acid) at various concentrations.

« Initiate the enzymatic reaction by adding a purified or partially purified aldose reductase
enzyme preparation (e.g., from rat lens).

e Monitor the decrease in absorbance at 340 nm at 37°C, which corresponds to the oxidation
of NADPH.

» Calculate the initial velocity of the reaction for each concentration of the test compound.

o Determine the ICso value, which is the concentration of the inhibitor required to reduce the
enzyme activity by 50%.

Conclusion

(2-Pyrimidylthio)acetic acid and its derivatives represent a promising class of compounds
with a broad spectrum of biological activities. Their potential as anticancer, anti-inflammatory,
and aldose reductase inhibitory agents warrants further investigation. The synthetic
accessibility of the pyrimidine core allows for extensive structural modifications, offering
opportunities to optimize potency and selectivity. The detailed protocols and pathway diagrams
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provided in this guide serve as a valuable resource for researchers dedicated to the

development of novel therapeutics based on this versatile scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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